molecular formula C22H16Cl2N2O B1240438 (7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile

(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile

Cat. No.: B1240438
M. Wt: 395.3 g/mol
InChI Key: PHVJIUXRWPYOJS-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile is an organochlorine compound.

Scientific Research Applications

Crystal Structure Analysis

  • A study by Beemarao et al. (2019) investigated the crystal and molecular structures of a pyran derivative related to your compound, using Hirshfeld surface analysis and density functional theory calculations (Beemarao et al., 2019).

Antimicrobial Activity

  • Okasha et al. (2022) synthesized a compound similar to yours and assessed its antimicrobial properties, finding it exhibited favorable activities compared to reference agents (Okasha et al., 2022).
  • El-Wahab (2012) also explored the antimicrobial activity of naphthopyran derivatives, providing insights into their potential as antibacterial and antifungal agents (El-Wahab, 2012).

Dielectric and Photovoltaic Properties

  • Zeyada et al. (2016) examined the electrical conductivity and dielectrical properties of related compounds, revealing significant insights into their potential applications in electronics (Zeyada et al., 2016).
  • In a separate study, Zeyada et al. (2016) also discussed the photovoltaic properties of derivatives and their applications in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Properties

Molecular Formula

C22H16Cl2N2O

Molecular Weight

395.3 g/mol

IUPAC Name

(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile

InChI

InChI=1S/C22H16Cl2N2O/c23-18-7-3-1-5-13(18)11-14-9-10-16-20(15-6-2-4-8-19(15)24)17(12-25)22(26)27-21(14)16/h1-8,11,20H,9-10,26H2/b14-11-

InChI Key

PHVJIUXRWPYOJS-KAMYIIQDSA-N

Isomeric SMILES

C\1CC2=C(/C1=C\C3=CC=CC=C3Cl)OC(=C(C2C4=CC=CC=C4Cl)C#N)N

Canonical SMILES

C1CC2=C(C1=CC3=CC=CC=C3Cl)OC(=C(C2C4=CC=CC=C4Cl)C#N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile
Reactant of Route 3
(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile

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